molecular formula C12H13FN2O3 B7942516 1-(3-Fluoro-5-nitrobenzoyl)piperidine

1-(3-Fluoro-5-nitrobenzoyl)piperidine

Cat. No.: B7942516
M. Wt: 252.24 g/mol
InChI Key: RAAAWSPZIMCBBB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-nitrobenzoyl)piperidine is a synthetic compound featuring a piperidine ring substituted with a benzoyl group containing nitro (-NO₂) and fluoro (-F) substituents at the 3- and 5-positions, respectively. The benzoyl group in this compound introduces aromaticity and electronic effects, while the nitro and fluoro substituents likely influence reactivity, solubility, and bioactivity. This suggests that this compound may similarly target neurological pathways, though further studies are required.

Properties

IUPAC Name

(3-fluoro-5-nitrophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c13-10-6-9(7-11(8-10)15(17)18)12(16)14-4-2-1-3-5-14/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAAWSPZIMCBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Fluoro-5-nitrobenzoyl)piperidine typically involves multi-step reactions. One common method includes the acylation of piperidine with 3-fluoro-5-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid by-product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

1-(3-Fluoro-5-nitrobenzoyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, sodium methoxide for nucleophilic substitution, and m-chloroperbenzoic acid for oxidation. Major products formed from these reactions include amino derivatives, substituted benzoyl piperidines, and N-oxide derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-(3-Fluoro-5-nitrobenzoyl)piperidine and related piperidine derivatives:

Compound Name Substituents/Functional Groups Biological Activity/Application Key Findings Reference
This compound 3-Fluoro, 5-nitrobenzoyl Potential CNS modulation (inferred) Hypothesized to interact with receptors like AMPA due to benzoyl group
1-BCP (1-(1,3-benzodioxol-5-ylcarbonyl)piperidine) 1,3-Benzodioxole Anti-fatigue (AMPA receptor affinity) Compound 5b showed significant anti-fatigue activity in mice
1-(1-Phenylcyclohexyl)piperidine (PCP) Phenylcyclohexyl Analgesic, NMDA receptor antagonism Exhibited discriminative stimulus properties in chronic spinal dog models
1-(3-Phenylbutyl)piperidine derivatives 3-Phenylbutyl, variable hydrophobic groups S1R ligand activity Hydrophobic substituents at piperidine position 4 enhance docking to S1R
1-(4-Chlorophenyl)piperidine-2,6-dione 4-Chlorophenyl, dione rings Antimicrobial, precursor for glutarimides Symmetrical structure with high synthetic yield
1-(3-Nitrophenyl)piperidine 3-Nitrophenyl Unspecified (structural analog) Simpler nitro-substituted derivative; lacks benzoyl group

Substituent Effects on Bioactivity

  • Nitro and Fluoro Groups : The electron-withdrawing nitro group in this compound may enhance binding to receptors like AMPA or S1R by polarizing the benzoyl ring. Fluoro substituents often improve metabolic stability and membrane permeability, as seen in CNS-targeting drugs .
  • Hydrophobic vs. Polar Substituents : Compounds with bulky hydrophobic groups (e.g., 3-phenylbutyl in S1R ligands) exhibit altered docking orientations, favoring interactions with hydrophobic pockets near helices α4/α5 . In contrast, polar groups like 1,3-benzodioxole in 1-BCP may enhance water solubility and receptor affinity .

Pharmacological Implications

  • Receptor Binding: The benzoyl group in this compound may mimic endogenous ligands at AMPA or histamine H3 receptors, similar to 1-BCP and patented heterocyclic piperidine antagonists .
  • Comparison with Analgesics: Unlike PCP derivatives (e.g., 1-(1-phenylcyclohexyl)piperidine), which act as NMDA antagonists , the target compound’s nitro/fluoro substituents might steer activity toward non-opioid pathways.

Key Research Findings and Contradictions

  • Docking Studies : 1-(3-Phenylbutyl)piperidine derivatives with large hydrophobic groups showed RMSD > 4 Å when oriented opposite to reference ligands, yet maintained salt bridges with Glu172 . This suggests that substituent size and orientation critically affect binding, a factor relevant to this compound’s nitro/fluoro placement.
  • Contradictions : While 1-BCP’s anti-fatigue activity correlated with AMPA receptor affinity , other piperidine derivatives (e.g., S1R ligands) prioritized hydrophobic interactions over polar groups . This highlights the need for target-specific optimization.

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